molecular formula C8H5ClO2S2 B097932 1-Benzothiophene-3-sulfonyl chloride CAS No. 18494-87-6

1-Benzothiophene-3-sulfonyl chloride

Cat. No. B097932
CAS RN: 18494-87-6
M. Wt: 232.7 g/mol
InChI Key: WYYRQMZTUXFUTC-UHFFFAOYSA-N
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Description

1-Benzothiophene-3-sulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various benzothiophene derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals, materials science, and as catalysts in organic synthesis.

Synthesis Analysis

The synthesis of sulfonated benzothiophenes has been explored through various methods. One approach involves the electrochemical synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions, achieving moderate to good yields . Another method describes the preparation of five-membered heterocycles containing the sulfonyl group via dilithiation of (isopropylsulfonyl)benzene followed by reaction with different electrophiles . Additionally, a novel synthesis of 1H-2-benzothiopyran-S,S-dioxides from benzyl 1-alkynyl sulfones using LDA-induced cyclization has been reported .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. For instance, the structure of 2,3-bis(ethylsulfonyl)benzo[b]thiophene has been described as having an essentially planar benzothiophene moiety with two ethylsulfonyl groups oriented in opposite directions . The bond distances within these molecules are critical for understanding their reactivity and potential interactions in biological systems or catalytic processes.

Chemical Reactions Analysis

Benzothiophene derivatives can undergo a range of chemical reactions, which are essential for their functionalization and application. For example, the synthesis of novel substituted 1,5-benzothiazepines containing a 1,4-benzodioxane sulfonyl moiety involves the reaction of 1,4-dioxane-6-sulfonyl chloride with various diketones followed by cyclization with 2-aminobenzenethiol . Another study reports the transition-metal-free [3+3] annulation of nitroarenes and benzo[b]thiophen-3-ylacetonitrile or 3-(phenylsulfonylmethyl)benzo[b]thiophene carbanions to form benzothieno[2,3-b]quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzothiophene-3-sulfonyl chloride and its derivatives are influenced by the presence of the sulfonyl group and other substituents. These properties include solubility, melting point, and reactivity, which are crucial for their practical applications. For instance, the electrochemical synthesis of sulfonated benzothiophenes is noted for its good reaction efficiency and functional group tolerance, indicating a robustness in various chemical environments . The synthesis of N-(4-Hydroxyphenyl)benzenesulfonamide, a precursor to biologically active sulfur-containing heterocyclic compounds, highlights the importance of hydrogen bonding in stabilizing the structure .

Scientific Research Applications

Photoredox-Catalyzed Synthesis

A study by Yan et al. (2018) demonstrated the use of sulfonyl chlorides in a photoredox-catalyzed cascade annulation process. This technique facilitated the synthesis of benzothiophenes, a class of compounds that includes 1-benzothiophene-3-sulfonyl chloride, under ambient conditions (Yan et al., 2018).

Organic Solar Cell Applications

Cao et al. (2018) utilized a sulfonyl-containing moiety, benzothiophene dioxide, in the fabrication of organic solar cells. The electron-withdrawing sulfonyl units contributed to enhanced UV–vis absorption and improved power conversion efficiency, indicating potential applications in solar cell technology (Cao et al., 2018).

Electrosynthesis of Sulfonated Benzothiophenes

Zhang et al. (2021) developed an electrochemical method for the synthesis of 3-sulfonated benzothiophenes, including compounds related to 1-benzothiophene-3-sulfonyl chloride. This process was efficient and environmentally sustainable, indicating its potential for green chemistry applications (Zhang et al., 2021).

Microbial Cometabolism Studies

Research by Fedorak and Grbìc-Galìc (1991) explored the aerobic biotransformations of benzothiophenes, including the potential for microbial cometabolism. This study provides insights into the environmental behavior and degradation pathways of compounds like 1-benzothiophene-3-sulfonyl chloride (Fedorak & Grbìc-Galìc, 1991).

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statement H319 . It reacts violently with water .

properties

IUPAC Name

1-benzothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYRQMZTUXFUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380000
Record name 1-benzothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophene-3-sulfonyl chloride

CAS RN

18494-87-6
Record name Benzo[b]thiophene-3-sulfonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-3-sulfonyl chloride
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Synthesis routes and methods

Procedure details

180 g of sodium-benzothiophene-3-sulphonate are placed in 650 ml of phosphorus oxychloride and then combined with 156 g of phosphorus pentachloride. The reaction mixture is refluxed for 3.5 hours before the excess phosphorus oxychloride is eliminated by distillation in vacuo. The residue is taken up in 800 ml of chloroform and the precipitate formed is separated off by filtering. The filtrate is concentrated by evaporation and stirred into 800 ml of petroleum ether with heating. The crystalline substance thus precipitated is filtered off, washed with petroleum ether and dried at 35° C. Yield: 113 g. M.p.: 88-89° C.
Name
sodium benzothiophene-3-sulphonate
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Alcalde, N Mesquida, S López-Pérez… - Journal of medicinal …, 2009 - ACS Publications
… The above procedure was followed using inden-5-amine 25 (50.0 mg, 0.230 mmol) and 1-benzothiophene-3-sulfonyl chloride (60.0 mg, 0.250 mmol) in dry pyridine (2.5 mL). …
Number of citations: 67 pubs.acs.org
AV Ivachtchenko, YA Ivanenkov - Expert Opinion on Therapeutic …, 2012 - Taylor & Francis
… This intermediate was used in the reaction with 1-benzothiophene-3-sulfonyl chloride, followed by a deprotection step to obtain the final products. …
Number of citations: 18 www.tandfonline.com
S López Pérez - 2010 - diposit.ub.edu
[spa] El punt de partida de la present Tesi Doctoral se situa entorn a l'estudi d'estructures basades en (Z)-estilbens: disseny, síntesi i examen de quimioteques dirigides a l'obtenció de …
Number of citations: 3 diposit.ub.edu

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